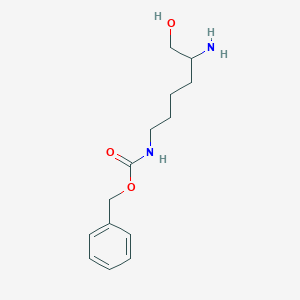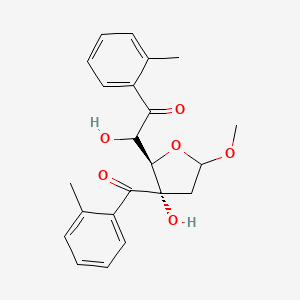
2-Hydroxy-2-((2R,3S)-3-hydroxy-5-methoxy-3-(2-methylbenzoyl)tetrahydrofuran-2-yl)-1-(o-tolyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside is a purine nucleoside analog. It is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. The compound’s anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside involves the protection of hydroxyl groups in the ribofuranoside structure with toluoyl groups. This is typically achieved through esterification reactions using toluoyl chloride in the presence of a base such as pyridine. The reaction conditions often require controlled temperatures and anhydrous environments to prevent hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain high purity and yield. The use of automated reactors and continuous flow systems could enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be employed to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various nucleoside analogs and other complex molecules.
Biology: The compound is used in studies related to DNA synthesis and repair mechanisms.
Medicine: Its antitumor activity makes it a candidate for cancer research, particularly in developing treatments for lymphoid malignancies.
Mechanism of Action
The mechanism of action of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. This is achieved through its interaction with DNA polymerases and other enzymes involved in DNA replication. The compound’s molecular targets include various proteins and enzymes that regulate cell cycle progression and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride: Used as a precursor for the synthesis of unnatural β-D-ribofuranosyl containing nucleosides and nucleotides.
Other Purine Nucleoside Analogs: These compounds share similar structures and mechanisms of action but may differ in their specific biological activities and applications.
Uniqueness
Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside is unique due to its specific structural modifications, which enhance its stability and biological activity. The presence of toluoyl groups provides additional protection to the ribofuranoside structure, making it more resistant to enzymatic degradation and increasing its efficacy in biological systems .
Properties
CAS No. |
4330-34-1 |
|---|---|
Molecular Formula |
C22H24O6 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-hydroxy-2-[(2R,3S)-3-hydroxy-5-methoxy-3-(2-methylbenzoyl)oxolan-2-yl]-1-(2-methylphenyl)ethanone |
InChI |
InChI=1S/C22H24O6/c1-13-8-4-6-10-15(13)18(23)19(24)21-22(26,12-17(27-3)28-21)20(25)16-11-7-5-9-14(16)2/h4-11,17,19,21,24,26H,12H2,1-3H3/t17?,19?,21-,22-/m1/s1 |
InChI Key |
PSUQQBDUHQQQHR-NPTZKERSSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)C([C@@H]2[C@@](CC(O2)OC)(C(=O)C3=CC=CC=C3C)O)O |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(C2C(CC(O2)OC)(C(=O)C3=CC=CC=C3C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


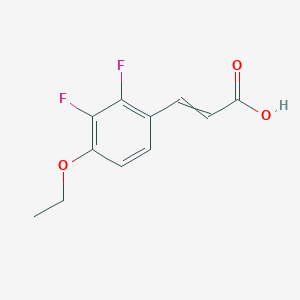
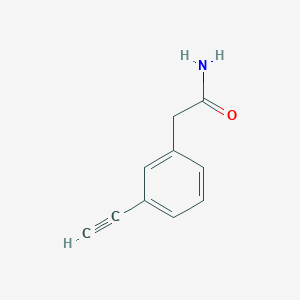


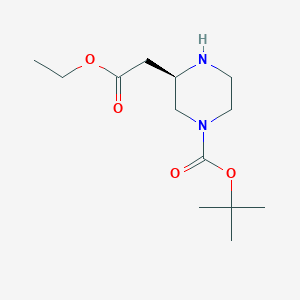
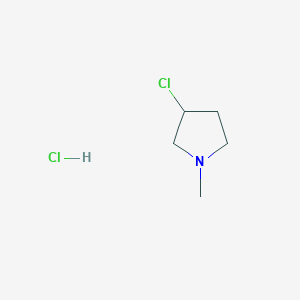
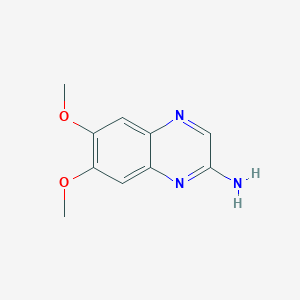

![6-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13658102.png)

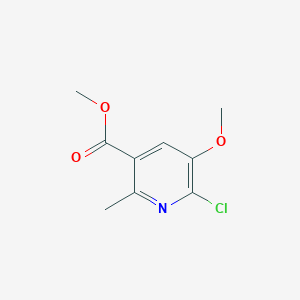
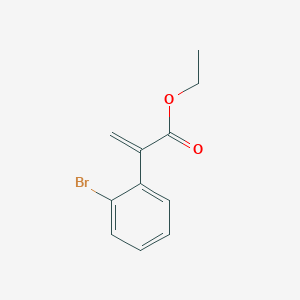
![Ethyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B13658123.png)
